3-Bromopropylamine hydrobromide

Catalog No.
S574610
CAS No.
5003-71-4
M.F
C3H9Br2N
M. Wt
218.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopropylamine hydrobromide

CAS Number

5003-71-4

Product Name

3-Bromopropylamine hydrobromide

IUPAC Name

3-bromopropan-1-amine;hydron;bromide

Molecular Formula

C3H9Br2N

Molecular Weight

218.92 g/mol

InChI

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H

InChI Key

PQIYSSSTRHVOBW-UHFFFAOYSA-N

SMILES

C(CN)CBr.Br

Synonyms

3-bromopropylamine, 3-bromopropylamine hydrobromide

Canonical SMILES

[H+].C(CN)CBr.[Br-]

The exact mass of the compound 3-Bromopropylamine hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78813. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromopropylamine hydrobromide is a bifunctional organic compound featuring a primary amine and a terminal alkyl bromide. This structure makes it a widely used intermediate for introducing the 3-aminopropyl group into molecules in pharmaceutical and materials science synthesis. It is supplied as a stable, crystalline solid with a melting point of 171-172 °C, a key attribute that simplifies handling, weighing, and storage compared to its liquid free base form.

Substituting 3-Bromopropylamine hydrobromide is often inefficient from a process chemistry standpoint. Using the chloro-analog, 3-chloropropylamine hydrochloride, typically requires harsher reaction conditions due to the lower reactivity of the C-Cl bond compared to the C-Br bond, potentially leading to lower yields and more byproducts. Opting for the free base form, 3-bromopropylamine, introduces significant handling and stability challenges as it is a volatile liquid, whereas the hydrobromide salt is a stable, easy-to-weigh solid. Furthermore, employing a protected alternative like N-(3-bromopropyl)phthalimide necessitates additional synthesis and deprotection steps, which increases process time, reagent cost, and waste generation, thereby reducing overall efficiency, especially in scale-up operations.

Enhanced Reactivity Profile: Enabling Milder Conditions and Faster Reactions Compared to Chloro- Analogs

The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This fundamental chemical principle dictates that in nucleophilic substitution (SN2) reactions, alkyl bromides are significantly more reactive than their corresponding alkyl chlorides. This reactivity trend (R-I > R-Br > R-Cl > R-F) means that reactions using 3-bromopropylamine hydrobromide can often be conducted at lower temperatures or for shorter durations to achieve the same conversion as with 3-chloropropylamine hydrochloride, which is critical for preserving sensitive functional groups and improving process throughput.

Evidence DimensionRelative Reactivity in SN2 Reactions
Target Compound DataHigh (as a primary alkyl bromide)
Comparator Or BaselinePrimary alkyl chlorides (e.g., 3-chloropropylamine HCl) show lower reactivity.
Quantified DifferenceAlkyl bromides react orders of magnitude faster than alkyl chlorides under identical conditions.
ConditionsStandard SN2 reaction conditions.

This allows for more energy-efficient processes, reduces thermal degradation of products, and can increase lab or plant productivity by shortening cycle times.

Superior Processability and Safety: Crystalline Solid Form vs. Liquid Free Base

3-Bromopropylamine hydrobromide is a stable, crystalline solid with a defined melting point of 171-172 °C, making it easy to store, handle, and weigh accurately under standard laboratory and plant conditions. In contrast, the corresponding free base, 3-bromopropylamine, is a liquid that is more volatile and poses greater handling challenges. The use of the hydrobromide salt avoids issues with inhalation hazards, specialized liquid handling equipment, and potential instability, as the free base contains both a nucleophile (amine) and a leaving group (bromide), creating a risk of self-reaction.

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline Solid, M.P. 171-172 °C
Comparator Or Baseline3-Bromopropylamine (free base) is a liquid.
Quantified DifferenceSolid vs. Liquid at room temperature.
ConditionsStandard Temperature and Pressure (STP).

The solid form significantly improves safety, simplifies weighing and transfer operations, enhances shelf-life stability, and reduces the need for specialized engineering controls, lowering operational costs.

Streamlined Synthetic Routes by Eliminating Protection/Deprotection Steps

A common strategy for introducing a 3-aminopropyl chain involves using N-(3-bromopropyl)phthalimide. This route, however, requires a subsequent deprotection step, typically using hydrazine, to liberate the primary amine. This adds at least one major step to the overall synthesis. By using 3-bromopropylamine hydrobromide directly (often with a non-nucleophilic base to free the amine in situ), the need for both the protection and deprotection steps is eliminated. This is exemplified in syntheses of pharmaceutical agents like Citalopram, where direct alkylation with a 3-(dialkylamino)propyl halide is preferred over a multi-step phthalimide route for industrial-scale production.

Evidence DimensionNumber of Synthetic Steps
Target Compound Data1 step (Direct alkylation)
Comparator Or BaselineN-(3-bromopropyl)phthalimide requires 2 steps (Alkylation + Deprotection).
Quantified DifferenceReduces process by at least one major synthetic operation.
ConditionsSynthesis of a primary amine-containing target molecule.

This simplification leads to higher overall yields, reduced consumption of reagents and solvents, less waste generation, and shorter production timelines, directly impacting manufacturing costs.

Time-Sensitive Synthesis of Pharmaceutical Intermediates

For multi-step syntheses where throughput and yield are critical, the enhanced reactivity of the C-Br bond allows for faster and more efficient alkylation reactions compared to chloro-analogs, reducing overall production time.

Large-Scale and Automated Chemical Production

The superior handling properties of this stable, crystalline solid make it ideal for industrial-scale and automated workflows, where ease of transport, storage, and accurate dispensing are paramount for safety, reproducibility, and process efficiency.

Development of Bromide-Containing Perovskite Materials

In the synthesis of specific optoelectronic materials like CsPbBr3 perovskites, the hydrobromide salt can serve as both the organic spacer and a bromide source, directly influencing the material's final stoichiometry and properties in a way that non-bromide analogs cannot.

Green Chemistry and Process Optimization Initiatives

When seeking to improve the atom and step economy of a synthetic route, using this compound to avoid protection/deprotection cycles offers a clear advantage over phthalimide-based reagents, leading to less waste and a more efficient process.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.90813 g/mol

Monoisotopic Mass

216.91017 g/mol

Heavy Atom Count

6

Related CAS

18370-81-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5003-71-4

General Manufacturing Information

1-Propanamine, 3-bromo-, hydrobromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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